
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its psychoactive effects. TFMPP is commonly used as a research chemical in scientific studies to understand its mechanism of action and its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction with serotonin receptors is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to its psychoactive effects.
実験室実験の利点と制限
One advantage of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is a psychoactive compound and can be difficult to work with. It can also be difficult to control the dose and duration of exposure to 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
将来の方向性
There are many potential future directions for the study of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One potential direction is to further understand its mechanism of action and how it interacts with serotonin receptors in the brain. Another potential direction is to investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders. Additionally, further studies could investigate the long-term effects of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exposure on the brain and behavior.
合成法
The synthesis of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
科学的研究の応用
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its psychoactive effects and its potential therapeutic applications. It has been shown to have anxiogenic effects, which means it can induce anxiety in humans and animals. 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been shown to have serotonergic activity, which means it can interact with serotonin receptors in the brain.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-3-2-4-18(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRERRXDROFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
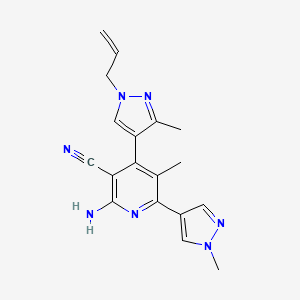

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)
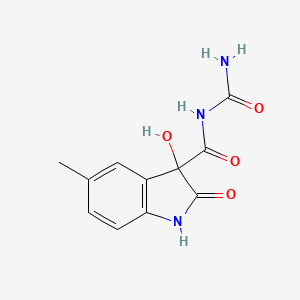
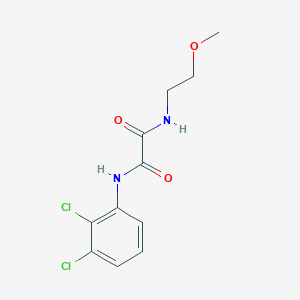
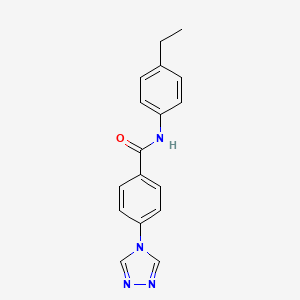
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
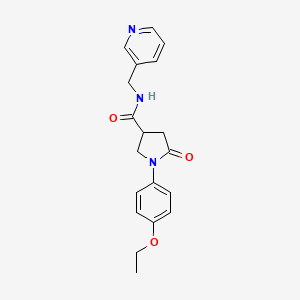
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)